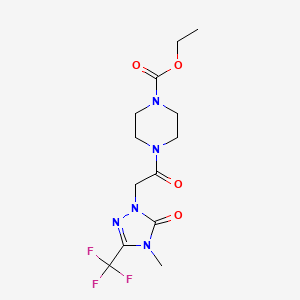

ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazolone core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. The triazolone moiety is linked via an acetyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name |

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N5O4/c1-3-25-12(24)20-6-4-19(5-7-20)9(22)8-21-11(23)18(2)10(17-21)13(14,15)16/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEGZUFQDUEBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by several key components:

- Piperazine Ring : A six-membered nitrogen-containing ring that contributes to the pharmacological properties.

- Triazole Moiety : Imparts unique chemical reactivity and potential interactions with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H19F3N6O3 |

| Molecular Weight | 388.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZVKZYHVSQUOGGJ-UHFFFAOYSA-N |

Research indicates that this compound may exert its biological effects through multiple mechanisms:

Inhibition of Enzymatic Activity : The triazole and piperazine components are known to interact with various enzymes. For instance, similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism .

Anticancer Activity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its anticancer properties by increasing cellular uptake and inducing apoptosis in malignant cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against several cancer cell lines. Here are some findings:

Mechanistic Insights

The compound's mechanism of action appears to involve:

- Enzyme Inhibition : Targeting DPP-IV and potentially other kinases involved in cancer progression.

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cancer cells .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of triazole derivatives, this compound was found to be effective against MCF7 and NCI-H460 cell lines with significant inhibition rates observed .

Study 2: Enzymatic Interaction

Another investigation focused on the interaction of this compound with DPP-IV revealed that it could significantly reduce enzyme activity compared to controls, suggesting its potential as a therapeutic agent for diabetes management .

Comparison with Similar Compounds

Key structural features :

- Triazolone ring : Imparts herbicidal activity, as seen in commercial triazolone derivatives like carfentrazone-ethyl (a broad-spectrum herbicide) .

- Trifluoromethyl group : Enhances bioactivity and resistance to enzymatic degradation.

- Piperazine-carboxylate : Improves solubility and systemic distribution in biological systems.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following table compares Compound A with structurally related molecules, focusing on substituents, molecular weight, and hypothesized bioactivity:

Key Observations :

Triazolone Derivatives : Both Compound A and carfentrazone-ethyl share a triazolone core with a CF₃ group, but Compound A replaces the phenyl ring in carfentrazone-ethyl with a piperazine-carboxylate. This substitution may reduce photodegradation (common in phenyl-containing herbicides) while improving water solubility .

Trifluoromethyl Impact : The CF₃ group in Compound A and carfentrazone-ethyl is critical for herbicidal activity, as it disrupts plant chlorophyll biosynthesis .

Piperazine vs. Benzamide : Piperazine derivatives (e.g., Compound A ) exhibit better systemic mobility in plants compared to rigid benzamide analogs (e.g., Ethyl 4-(2,2,2-trifluoroacetamido)benzoate) due to conformational flexibility .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.